molecular formula C9H9ClN2 B3113457 3-(1H-pyrrol-1-yl)pyridine hydrochloride CAS No. 1955541-19-1

3-(1H-pyrrol-1-yl)pyridine hydrochloride

Cat. No.: B3113457
CAS No.: 1955541-19-1
M. Wt: 180.63
InChI Key: FCXGHISNIOMWAM-UHFFFAOYSA-N
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Description

3-(1H-pyrrol-1-yl)pyridine hydrochloride is a heterocyclic compound that consists of a pyridine ring fused with a pyrrole ringThe molecular formula of this compound is C9H8N2·HCl, and it has a molecular weight of 180.63 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrrol-1-yl)pyridine hydrochloride typically involves the reaction of pyridine with pyrrole under specific conditions. One common method is the cyclization of pyridine derivatives with pyrrole in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and heating the reaction mixture to a specific temperature to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize the yield and purity of the compound. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrrol-1-yl)pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives of this compound .

Scientific Research Applications

3-(1H-pyrrol-1-yl)pyridine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-pyrrol-1-yl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-pyrrol-1-yl)pyridine hydrochloride is unique due to its specific structure, which combines the properties of both pyridine and pyrrole rings. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

3-pyrrol-1-ylpyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2.ClH/c1-2-7-11(6-1)9-4-3-5-10-8-9;/h1-8H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXGHISNIOMWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CN=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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